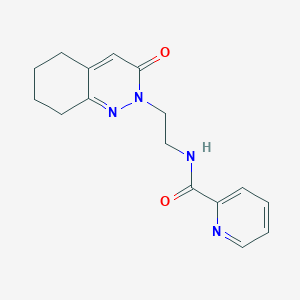
N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)picolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)picolinamide typically involves multi-step organic reactions. A common approach includes the initial formation of 3-oxo-5,6,7,8-tetrahydrocinnoline through cyclization reactions, followed by the introduction of the ethyl group and subsequent coupling with picolinamide. The reaction conditions often require controlled temperatures, specific solvents, and the presence of catalysts to achieve the desired yield and purity.
Industrial Production Methods: Industrial production might utilize continuous flow reactors to optimize the synthesis process, improving efficiency and scalability. This approach reduces the reaction time and increases the safety of handling potentially hazardous chemicals, ensuring a consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)picolinamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states, which may lead to the formation of useful intermediates in synthetic chemistry.
Reduction: It can also be reduced to yield distinct reduced forms, providing versatility in synthesizing derivatives with varying functionalities.
Substitution: Due to the presence of reactive functional groups, it can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. Substitution reactions might employ reagents like alkyl halides or aryl diazonium salts under controlled conditions.
Major Products: Major products formed from these reactions vary, but can include oxidized derivatives, reduced forms with different hydrogenation levels, and substituted products depending on the reacting group introduced.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is valuable in synthesizing complex molecules and exploring reaction mechanisms, providing insights into organic synthesis pathways.
Biology: In biology, its derivatives might serve as molecular probes or intermediates in drug discovery, aiding in the understanding of biological processes and the development of new therapeutics.
Medicine: Medicinal chemistry applications include its potential as a lead compound for designing drugs targeting specific molecular pathways, offering opportunities for developing novel treatments.
Industry: In industrial settings, this compound can be used in the production of advanced materials, agricultural chemicals, and as a catalyst or intermediate in various manufacturing processes.
Mécanisme D'action
The mechanism by which N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)picolinamide exerts its effects involves interactions with molecular targets such as enzymes, receptors, or DNA. These interactions can modulate biochemical pathways, influencing cellular functions. The precise molecular targets and pathways vary depending on the specific application and derivative form of the compound.
Comparaison Avec Des Composés Similaires
When compared to other similar compounds, N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)picolinamide stands out due to its unique structural features, which confer distinct reactivity and biological activity. Similar compounds might include:
3-oxo-5,6,7,8-tetrahydrocinnoline derivatives: These compounds share structural similarities but differ in functional group modifications, influencing their chemical behavior and applications.
Picolinamide derivatives: Compounds with picolinamide moieties can exhibit varying degrees of biological activity and synthetic utility, providing a comparative framework for evaluating this compound.
Overall, this compound's unique structure and diverse reactivity make it a compound of significant interest for scientific research and industrial applications.
Propriétés
IUPAC Name |
N-[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)ethyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c21-15-11-12-5-1-2-6-13(12)19-20(15)10-9-18-16(22)14-7-3-4-8-17-14/h3-4,7-8,11H,1-2,5-6,9-10H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLOIVJCOGIKDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CCNC(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














